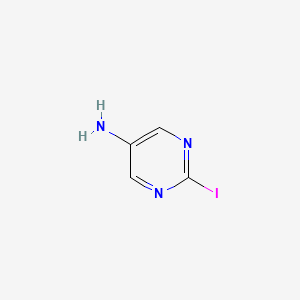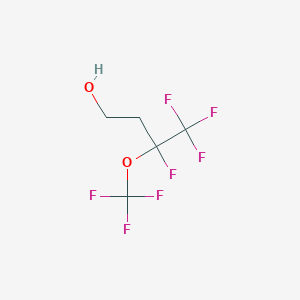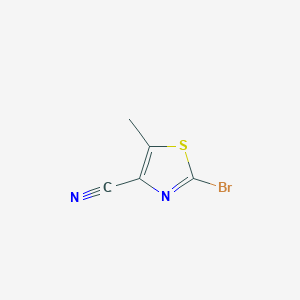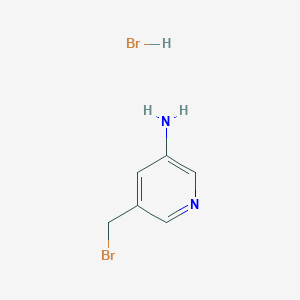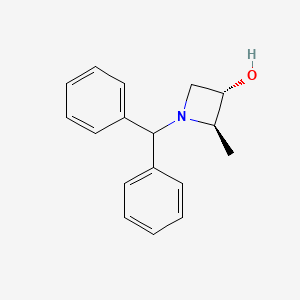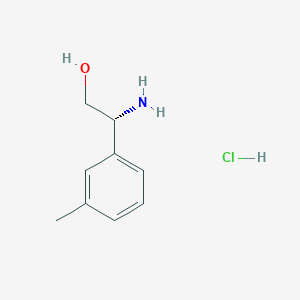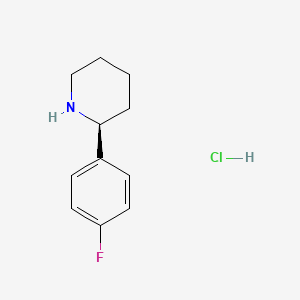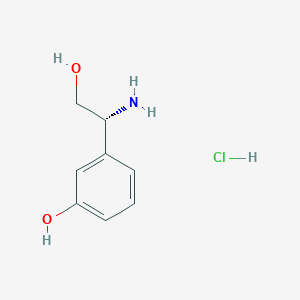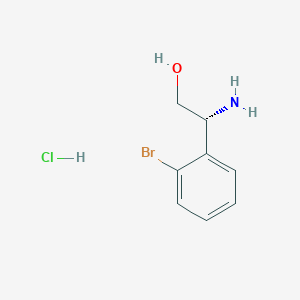
(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly known as R-BPi or R-2-ABPE and is a chiral molecule with a molecular weight of 268.58 g/mol.
Scientific Research Applications
Enantioselective Synthesis and Catalysis
- Enantioselective Synthesis: A study demonstrated the resolution of related α-bromohydrin compounds through lipase-catalyzed enantioselective processes, showing the compound's potential as an intermediate in synthesizing adrenergic agents (Conde et al., 1998).
- Catalytic Amination: Another application involves copper-catalyzed direct amination of ortho-functionalized haloarenes, including derivatives of (R)-2-Amino-2-(2-bromophenyl)ethanol, to synthesize aromatic amines in good yields (Zhao, Fu, & Qiao, 2010).
Pharmaceutical Intermediates
- Synthesis of β-Adrenergic Blockers: The compound serves as a precursor for the synthesis of β-adrenergic receptor blocking drugs, showcasing its critical role in pharmaceutical synthesis (Kapoor et al., 2005).
- Antitumor Activity: Research into tertiary amino alkanol hydrochlorides, similar in structure to (R)-2-Amino-2-(2-bromophenyl)ethanol, revealed potential antitumor activity, underlining the compound's utility in developing cancer therapies (Isakhanyan et al., 2016).
Synthesis of Chiral Molecules
- Chiral Intermediates: The compound is utilized in the synthesis of chiral intermediates for pharmaceutical applications, as evidenced by a study on the bioreduction of acetophenone derivatives to produce aromatic chiral alcohols (Yu et al., 2018).
Material Science and Photophysical Properties
- Modification of Phthalocyanines: Research into the modification of phthalocyanines with optically active alcohols, including (R)-1-(4-bromophenyl)ethanol, showcased the impact of chiral ligands on the photochemical and biological properties of phthalocyanines, highlighting the compound's relevance in material science (Ramos et al., 2015).
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of phenethyl alcohol , which suggests that it may interact with similar biological targets.
Mode of Action
It’s known that phenethyl alcohol derivatives can participate in various chemical reactions, such as the suzuki–miyaura coupling . In this reaction, the compound can act as an organoboron reagent, undergoing transmetalation with palladium (II) complexes .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling , it may influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
Its physical properties such as boiling point (97 °c/07 mmHg) and density (1483 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its potential role in suzuki–miyaura coupling suggests it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
Action Environment
The action of ®-2-Amino-2-(2-bromophenyl)ethanol hydrochloride can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it may participate in is known to be mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and reaction conditions.
properties
IUPAC Name |
(2R)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWGMOICMCKSHB-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

